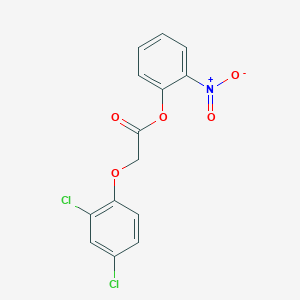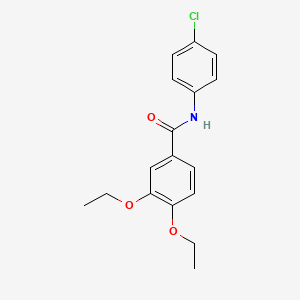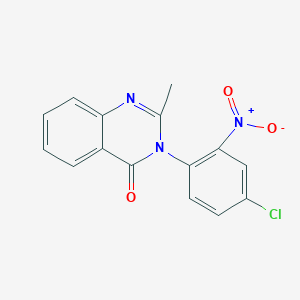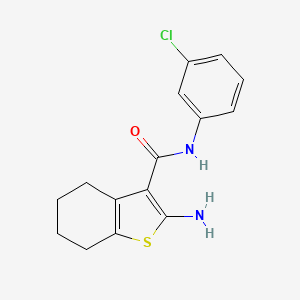![molecular formula C12H13ClN2O4 B5868630 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine, also known as CNPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CNPA is a pyrrolidine derivative that has been synthesized and studied extensively for its biological and chemical properties. In
作用機序
The mechanism of action of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine involves the inhibition of certain enzymes involved in various biological processes. For example, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to inhibit the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine can alter the expression of certain genes, leading to changes in cell growth and differentiation.
Biochemical and Physiological Effects:
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. In materials science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to form stable complexes with certain metals, leading to the formation of novel materials with unique properties. In environmental science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been shown to have insecticidal properties, suggesting its potential use as a pesticide.
実験室実験の利点と制限
One advantage of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is its ability to inhibit certain enzymes involved in various biological processes, making it a useful tool for studying these processes. However, one limitation of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is its potential toxicity, which must be carefully considered when using it in lab experiments.
将来の方向性
There are many potential future directions for research on 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine. In medicinal chemistry, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as an anticancer agent, including its effects on different types of cancer cells and its potential use in combination with other anticancer agents. In materials science, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as a building block for the synthesis of novel materials with unique properties. In environmental science, further studies could investigate the potential of 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine as a pesticide, including its effects on non-target organisms and its potential use in combination with other pesticides. Overall, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine is a promising compound with many potential applications in various fields, and further research is needed to fully explore its potential.
合成法
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine can be synthesized through a multistep process involving the reaction of 4-chloro-2-nitrophenol with acetic anhydride, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification and isolation techniques.
科学的研究の応用
1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been investigated for its potential as an anticancer agent, due to its ability to inhibit certain enzymes involved in cancer cell growth. In materials science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been studied for its potential as a building block for the synthesis of novel materials with unique properties. In environmental science, 1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine has been investigated for its potential use as a pesticide due to its ability to inhibit certain enzymes in insects.
特性
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O4/c13-9-3-4-11(10(7-9)15(17)18)19-8-12(16)14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFUYXFGAVHTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-nitrophenoxy)-1-pyrrolidin-1-ylethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)
![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)
![2-ethoxy-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5868614.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)